molecular formula C16H16N4O3 B5755239 2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine

2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine

Cat. No.: B5755239
M. Wt: 312.32 g/mol
InChI Key: QQVQZFJEOOQWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine is a piperazinyl-pyrimidine derivative characterized by a benzodioxole moiety linked via a carbonyl group to the piperazine ring. Piribedil (CAS 3605-01-4) has the molecular formula C₁₆H₁₈N₄O₂ and a monoisotopic mass of 298.143 g/mol . It is a dopamine D2/D3 receptor agonist and α2-adrenoceptor antagonist, clinically used for Parkinson’s disease and circulatory disorders .

Structural studies via single-crystal X-ray diffraction (SCXRD) reveal that the benzodioxole and pyrimidine rings in piribedil adopt a near-planar conformation, with the piperazine ring in a chair configuration. Key bond lengths (e.g., C–N = 1.47 Å) and angles (N–C–N = 111.5°) highlight its stability . Synthetically, piribedil is produced via Pd-catalyzed alkylation of secondary amines, achieving yields up to 98% under optimized conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-15(12-2-3-13-14(10-12)23-11-22-13)19-6-8-20(9-7-19)16-17-4-1-5-18-16/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVQZFJEOOQWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine is a synthetic organic compound known for its complex structure, which includes a pyrimidine ring, a piperazine moiety, and a benzodioxole group. This unique combination enhances its potential biological activities, particularly in the context of neurological disorders and psychiatric treatments.

  • Molecular Formula: C16_{16}H18_{18}N4_{4}O2_{2}
  • Molecular Weight: 298.34 g/mol
  • Structure: The compound features a carbonyl group attached to the benzodioxole, which is significant for its biological interactions.

Research indicates that this compound acts through multiple pathways:

  • Dopaminergic Modulation: It interacts with dopamine receptors, making it a candidate for treating psychotic disorders.
  • Serotonergic Interaction: Potential interactions with serotonin receptors suggest a multifaceted role in neurotransmitter modulation.
  • Anti-inflammatory Properties: Preliminary studies indicate possible anti-inflammatory effects, although further validation is necessary.

Biological Activities

The compound has been investigated for various biological activities:

Antipsychotic Properties

Studies have shown that this compound exhibits efficacy in modulating dopaminergic pathways. Its structural components suggest it may function as an effective antipsychotic agent.

Neuroprotective Effects

It has been reported to counteract age-related memory impairment by improving cognitive functions such as memory and attention. This indicates potential applications in neurodegenerative diseases like Parkinson's disease.

Comparative Analysis with Similar Compounds

The following table summarizes compounds with structural similarities and their biological activities:

Compound NameMolecular FormulaKey Features
PiribedilC16_{16}H18_{18}N4_{4}O2_{2}Known as an antipsychotic; similar benzodioxole structure
1-(3',4'-Methylenedioxybenzyl)piperazineC12_{12}H14_{14}N2_{2}O3_{3}Precursor; involved in similar synthesis pathways
2-(Piperazin-1-yl)pyrimidineC10_{10}H13_{13}N5_{5}Core structure; utilized in various pharmacological applications

Case Studies and Research Findings

  • Study on Dopaminergic Activity : A study demonstrated that the compound binds selectively to dopamine receptors, suggesting its potential as an antipsychotic agent. The research highlighted its ability to modulate dopaminergic signaling pathways effectively.
  • Neuroprotective Effects : In another investigation, this compound was shown to improve cognitive functions in animal models of age-related cognitive decline. This study emphasizes its neuroprotective properties and potential therapeutic applications in neurodegenerative disorders.
  • Anti-inflammatory Research : Preliminary findings suggest that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation. However, more extensive studies are needed to confirm these effects.

Scientific Research Applications

Pharmacological Applications

Piribedil is primarily recognized as an antiparkinsonian agent . Its mechanism of action involves:

  • Acting as a dopamine agonist , which helps alleviate symptoms of Parkinson's disease by stimulating dopamine receptors.
  • Displaying α2-adrenergic antagonist properties , which may contribute to its therapeutic effects in cognitive functions and mood regulation .

Therapeutic Uses

  • Parkinson's Disease : Piribedil is used to manage motor symptoms associated with Parkinson's disease. Clinical studies have demonstrated its efficacy in improving motor function and overall quality of life for patients .
  • Cognitive Enhancement : Research indicates that Piribedil may counteract age-related cognitive decline. It has been shown to improve memory and attention, enhance psychomotor speed, and increase the lability of nervous processes .
  • Vasodilator Effects : The compound has vasodilatory properties which may be beneficial in treating conditions related to poor blood circulation .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Piribedil in various therapeutic contexts:

  • Clinical Trials on Parkinson's Disease : A randomized controlled trial demonstrated that patients receiving Piribedil showed significant improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to those on placebo .
  • Cognitive Function Studies : In a double-blind study involving elderly participants, those treated with Piribedil exhibited marked improvements in cognitive tests compared to controls, suggesting its potential as a cognitive enhancer .

Safety Profile

The safety profile of Piribedil has been assessed through various studies:

  • Toxicity Studies : The compound exhibits an LD50 of 88 mg/kg (intravenous), indicating moderate toxicity levels. Side effects may include dizziness, nausea, and hypotension, particularly at higher doses .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 3-position of the benzene ring undergoes reduction to form an amino group (-NH₂). This reaction is pivotal for generating intermediates with altered electronic properties and bioactivity.

Conditions :

  • Catalytic hydrogenation (H₂/Pd-C) in methanol or ethanol at room temperature.

  • Alternative methods: Use of Fe/HCl or SnCl₂ in acidic media.

Product :
Methyl 2-[(4-methoxy-3-aminobenzoyl)amino]acetate. The amino derivative exhibits enhanced nucleophilicity, enabling further functionalization (e.g., acylation or diazotization).

Mechanistic Insight :
The nitro group is reduced via sequential electron transfer, forming nitroso and hydroxylamine intermediates before yielding the amine.

Ester Hydrolysis

The methyl ester (-COOCH₃) hydrolyzes under acidic or basic conditions to form a carboxylic acid.

Conditions :

  • Acidic : HCl (concentrated) in water/methanol, reflux .

  • Basic : NaOH (aq.) at elevated temperatures.

Product :
2-[(4-Methoxy-3-nitrobenzoyl)amino]acetic acid.

Key Data :

ConditionReagentsYieldProduct Solubility
Acidic (HCl)H₂O/MeOH, reflux~85% Soluble in polar solvents
Basic (NaOH)Aqueous NaOH, 80°C~78%High aqueous solubility

Amide Hydrolysis

The amide linkage (-NHCO-) resists hydrolysis under mild conditions but cleaves under strong acidic or basic environments.

Conditions :

  • Acidic : 6M HCl, reflux for 12–24 hours.

  • Basic : 6M NaOH, 100°C for 8–12 hours.

Products :

  • 4-Methoxy-3-nitrobenzoic acid.

  • Glycine methyl ester (under basic conditions) .

Functional Group Interactions

The compound participates in hydrogen bonding and π-π stacking due to its aromatic and polar groups, influencing its crystallinity and solubility .

Structural Data :

  • Hydrogen Bonding : Intermolecular N–H···O bonds between amide and carbonyl groups stabilize the crystal lattice .

  • Thermal Stability : Decomposition above 190°C, consistent with nitroaromatic compounds .

Comparative Reactivity with Analogues

The reactivity profile aligns with structurally similar compounds, such as ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate, but differs in ester group kinetics.

FeatureMethyl Ester ReactivityEthyl Ester Reactivity
Hydrolysis Rate (Basic)Faster due to smal

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazinyl-pyrimidine derivatives exhibit diverse pharmacological activities depending on substituents attached to the piperazine ring. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Pharmacological Comparison

Compound Name Substituent on Piperazine Molecular Formula Pharmacological Activity Key References
Piribedil 1,3-Benzodioxol-5-ylmethyl C₁₆H₁₈N₄O₂ Dopamine D2/D3 agonist; α2-adrenoceptor antagonist
Ziprasidone Hydrochloride 1,2-Benzisothiazol-3-yl C₂₁H₂₁ClN₄OS·HCl·H₂O Atypical antipsychotic (5-HT2A/D2 antagonist)
Ruzadolone 2,4-Difluorophenyl C₁₄H₁₆F₂N₄S Structural analog (activity unspecified)
Compound 2 (from ) p-Tolyl-pyrazolo[3,4-d]pyrimidine C₁₃H₁₃N₇ Anticancer/antiviral (preclinical)

Key Differences:

Substituent Effects on Activity :

  • Piribedil : The benzodioxolylmethyl group enhances dopamine receptor affinity (EC₅₀ = 0.18 μM for MLL1 inhibition) . Its methyl linker optimizes blood-brain barrier penetration.
  • Ziprasidone : The benzisothiazolyl group confers dual 5-HT2A/D2 antagonism, making it effective for schizophrenia but with metabolic side effects .
  • Ruzadolone : The difluorophenyl group increases lipophilicity, though its therapeutic application remains unverified .

Synthetic Routes :

  • Piribedil is synthesized via Pd-catalyzed cross-coupling, achieving high yields (54–98%) .
  • Ziprasidone requires multi-step synthesis involving thioether formation and cyclization, resulting in lower overall yields (~40%) .

Structural Stability :

  • Piribedil’s SCXRD data confirms a rigid, planar structure ideal for receptor binding .
  • Pyrazolo[3,4-d]pyrimidine derivatives () exhibit isomerization under acidic conditions, reducing stability .

Pharmacokinetic Profiles:

  • Piribedil : Oral bioavailability >75%, half-life = 6–8 hours .
  • Ziprasidone : Bioavailability = 60% (with food), half-life = 7–10 hours .

Q & A

Q. What are the optimized synthetic routes for 2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine, and how do reaction conditions influence yield?

Q. How is the crystal structure of this compound characterized, and what conformational features are critical?

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 9.423 Å, b = 10.125 Å, c = 16.394 Å, and β = 101.25° . The benzene and pyrimidine rings form a dihedral angle of 56.5°, while the benzo[1,3]dioxole moiety exhibits a 16.1° angle between the O1–C16–O2 plane and the bicyclic fragment . These torsional angles suggest conformational flexibility that may influence ligand-receptor interactions.

Advanced Research Questions

Q. What pharmacological activities are associated with this compound, and how do structural features modulate its biological activity?

The compound (also known as piribedil) acts as a dopamine agonist, showing efficacy in Parkinson’s disease treatment, particularly for tremor management . Derivatives of related piperazinylpyrimidines exhibit acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 1.2–8.7 μM), with molecular docking studies indicating that the benzodioxole group enhances binding to the AChE peripheral anionic site . The compound’s piperazine linker and pyrimidine ring are critical for receptor affinity, as shown in comparative structure-activity relationship (SAR) studies .

Q. How can discrepancies in synthetic yields be resolved through mechanistic analysis?

Lower yields in non-catalytic methods (e.g., 86% ) may arise from incomplete substitution or side reactions. Catalytic approaches improve efficiency by facilitating C–N bond formation via oxidative addition and reductive elimination cycles. However, high catalyst loadings increase costs and purification complexity. Kinetic studies and in-situ monitoring (e.g., NMR or HPLC) are recommended to optimize reaction pathways and minimize byproducts.

Q. What role does conformational analysis play in understanding the compound’s biological interactions?

The dihedral angles observed in the crystal structure (e.g., 56.5° between aromatic rings) suggest a semi-flexible conformation that may adopt multiple binding poses in dopamine D2/D3 receptors . Molecular dynamics simulations could further elucidate how torsional flexibility affects binding kinetics and selectivity.

Q. How can molecular docking guide the design of derivatives with enhanced AChE inhibition?

Docking studies using software like AutoDock Vina reveal that derivatives with electron-withdrawing groups on the benzodioxole fragment improve binding to AChE’s catalytic triad (e.g., interactions with Ser203 and His447 residues) . Free energy calculations (MM-PBSA/GBSA) and kinetic assays (e.g., Lineweaver-Burk plots) validate competitive or mixed inhibition mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.